1a,1b-Dihomo-PGE2

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-9-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,21+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKJEXAWAIJTRO-QKIVIXBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCCCC(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCCCC(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1a,1b-Dihomo-PGE2: From Discovery to Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1a,1b-Dihomo-prostaglandin E2 (1a,1b-Dihomo-PGE2), a lesser-known member of the prostaglandin family. While its biological significance is not as pronounced as that of its arachidonic acid-derived counterpart, PGE2, an understanding of its discovery, biosynthesis, and chemical properties is crucial for researchers in the fields of lipidomics, inflammation, and drug development. This guide will delve into the historical context of its discovery, detail its biosynthetic pathway from adrenic acid, outline methods for its synthesis and purification, provide a thorough account of its analytical characterization, and discuss its known biological activities, or lack thereof, in comparison to other key prostaglandins.

Introduction: Placing 1a,1b-Dihomo-PGE2 in the Prostaglandin Landscape

Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, which have diverse hormone-like effects in animals.[1] The most well-studied prostaglandins, such as PGE2, are derived from the 20-carbon omega-6 fatty acid, arachidonic acid (AA). 1a,1b-Dihomo-PGE2, as its name suggests, is a structural analog of PGE2, containing two additional carbon atoms in its carboxylic acid side chain. This seemingly minor structural modification has profound implications for its biosynthesis and biological activity. It is derived from the 22-carbon omega-6 fatty acid, adrenic acid (AdA).

The study of prostaglandins has been pivotal in understanding inflammation, pain, fever, and numerous other physiological processes.[2] While much of the focus has been on the metabolites of arachidonic acid, the existence and study of prostaglandins derived from other fatty acid precursors, such as 1a,1b-Dihomo-PGE2 from adrenic acid, provide valuable insights into the substrate specificity of the enzymes involved in prostanoid biosynthesis and the structure-activity relationships that govern their biological functions.

The Discovery and Natural Occurrence of 1a,1b-Dihomo-PGE2

The first identification of 1a,1b-Dihomo-PGE2 was in extracts of sheep vesicular gland microsomes that were incubated with adrenic acid.[1] This seminal finding demonstrated that the cyclooxygenase (COX) enzyme system was capable of utilizing fatty acids other than arachidonic acid as substrates. Later, 1a,1b-Dihomo-PGE2 was also identified in the conditioned media of RAW 264.7 macrophages that had been stimulated with endotoxin and arachidonic acid.[1] This discovery suggested a potential role for this molecule in inflammatory settings, albeit likely a minor one compared to PGE2. The production in this context is thought to occur through the elongation of arachidonic acid to adrenic acid, which is then sequentially metabolized by COX and PGE synthase.[1]

Further research has shown that dihomo-prostaglandins are preferentially synthesized in certain tissues, such as the renal medulla, where adrenic acid is selectively distributed.[3] This tissue-specific distribution of the precursor fatty acid highlights the potential for localized production and action of these less common prostanoids.

The Biosynthetic Pathway of 1a,1b-Dihomo-PGE2

The biosynthesis of 1a,1b-Dihomo-PGE2 mirrors that of PGE2, with the key difference being the initial fatty acid substrate. The pathway begins with the release of adrenic acid from the sn-2 position of membrane phospholipids by the action of phospholipase A2.

Enzymatic Conversion of Adrenic Acid

Once released, adrenic acid is metabolized by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] The initial rate of oxygen uptake by prostaglandin synthetase with adrenic acid as a substrate is approximately 25% of that observed with arachidonic acid, indicating that it is a less preferred substrate.[5] The COX enzymes catalyze the addition of two molecules of oxygen to adrenic acid, forming the unstable endoperoxide intermediate, 1a,1b-Dihomo-PGG2. This is then reduced to another unstable intermediate, 1a,1b-Dihomo-PGH2.

Finally, 1a,1b-Dihomo-PGH2 is isomerized to the more stable 1a,1b-Dihomo-PGE2 by the action of prostaglandin E synthases (PGES).

Caption: Biosynthetic pathway of 1a,1b-Dihomo-PGE2 from adrenic acid.

Synthesis and Purification of 1a,1b-Dihomo-PGE2

The study of 1a,1b-Dihomo-PGE2 has been facilitated by both enzymatic and chemical synthesis methods.

Enzymatic Synthesis

As demonstrated in its discovery, 1a,1b-Dihomo-PGE2 can be synthesized in vitro by incubating adrenic acid with a source of cyclooxygenase and prostaglandin E synthase, such as sheep vesicular gland microsomes.[5]

Protocol for Enzymatic Synthesis:

-

Prepare a suspension of sheep vesicular gland microsomes in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 8.0).

-

Add adrenic acid to the microsomal suspension.

-

Incubate the mixture at 37°C with gentle agitation for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by acidifying the mixture to pH 3-4 with a weak acid (e.g., citric acid).

-

Extract the lipids with an organic solvent such as ethyl acetate or diethyl ether.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Purify the resulting residue using chromatographic techniques.

Chemical Synthesis

While a specific total synthesis of 1a,1b-Dihomo-PGE2 is not extensively documented in the literature, its synthesis can be achieved by adapting established methods for prostaglandin synthesis, most notably the Corey synthesis.[6][7] This landmark synthetic route utilizes a bicyclic lactone, known as the Corey lactone, as a key intermediate.[6]

Conceptual Steps for a Corey-type Synthesis of 1a,1b-Dihomo-PGE2:

-

Synthesis of the Corey Lactone: This bicyclic intermediate contains the correct stereochemistry for the cyclopentane ring of the prostaglandin.

-

Introduction of the Omega Sidechain: The lower sidechain is introduced via a Wittig or Horner-Wadsworth-Emmons reaction. For 1a,1b-Dihomo-PGE2, the phosphonate or ylide would contain the C10 sidechain.

-

Reduction and Protection: The lactone is reduced to a lactol, and the resulting hydroxyl groups are protected.

-

Introduction of the Alpha Sidechain: The upper carboxylic acid sidechain is introduced, again typically via a Wittig reaction, using an ylide that will provide the C10 carboxylic acid chain.

-

Deprotection and Oxidation: The protecting groups are removed, and the C9 hydroxyl group is oxidized to a ketone to yield 1a,1b-Dihomo-PGE2.

Caption: Conceptual workflow for the chemical synthesis of 1a,1b-Dihomo-PGE2.

Purification

Purification of 1a,1b-Dihomo-PGE2, whether from biological extracts or synthetic reactions, typically involves a combination of chromatographic techniques. Thin-layer chromatography (TLC) can be used for initial separation and monitoring of the purification process.[5] For preparative scale purification, column chromatography on silica gel is often employed. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for obtaining highly pure 1a,1b-Dihomo-PGE2.[8]

Analytical Characterization

The structural elucidation and quantification of 1a,1b-Dihomo-PGE2 rely on a suite of modern analytical techniques.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): Provides a rapid method for the initial identification of 1a,1b-Dihomo-PGE2 based on its retention factor (Rf) value compared to standards.[5]

-

Gas Chromatography (GC): After derivatization to form volatile esters (e.g., methyl ester) and ethers (e.g., trimethylsilyl ether), GC can be used for separation and quantification.[5]

-

High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation of prostaglandins and is often coupled with mass spectrometry for sensitive detection.[8]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural confirmation and quantification of 1a,1b-Dihomo-PGE2.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS provides characteristic fragmentation patterns that can confirm the identity of the molecule.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the current gold standard for the analysis of prostaglandins. It allows for the sensitive and specific detection of 1a,1b-Dihomo-PGE2 in complex biological matrices. The fragmentation of the deprotonated molecule in the negative ion mode typically involves losses of water and carbon dioxide.[9]

Table 1: Key Mass Spectrometric Data for Prostaglandin Analysis

| Analytical Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| LC-MS/MS (for PGE2) | Negative ESI | 351.2 | Loss of H2O, CO2 | [10] |

Note: Specific fragmentation data for 1a,1b-Dihomo-PGE2 would be analogous, with a precursor ion reflecting its higher molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for the unambiguous structural elucidation of novel prostaglandins, including dihomo-prostaglandins.[8] These techniques provide detailed information about the carbon skeleton and the stereochemistry of the molecule.

Biological Activity and Physiological Significance

A critical aspect of understanding 1a,1b-Dihomo-PGE2 is its biological activity in comparison to the well-characterized PGE2.

Comparative Biological Potency

Studies on related dihomo-prostaglandins suggest that they are generally less biologically active than their arachidonic acid-derived counterparts. For example, 1a,1b-dihomo-PGE1 is significantly less active than PGE1. Similarly, dihomo-prostaglandin I2 is much less potent at inhibiting platelet aggregation than PGI2. This suggests that the extended alpha-chain of 1a,1b-Dihomo-PGE2 likely hinders its ability to effectively bind to and activate prostaglandin receptors.

Table 2: Comparative Biological Activities of Prostaglandins

| Prostaglandin | Precursor Fatty Acid | Key Biological Activities | Relative Potency | Reference |

| PGE2 | Arachidonic Acid | Pro-inflammatory, pyretic, pain sensitization, uterine contraction | High | [2] |

| 1a,1b-Dihomo-PGE2 | Adrenic Acid | Largely uncharacterized, presumed to be low | Low | Inferred from related compounds |

| PGE1 | Dihomo-γ-linolenic acid | Vasodilation, anti-inflammatory | Moderate | [11] |

| 1a,1b-Dihomo-PGE1 | 10,13,16-docosatrienoic acid | Weak biological activity | Very Low |

Interaction with Prostaglandin Receptors

PGE2 exerts its diverse biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2] The reduced biological activity of 1a,1b-Dihomo-PGE2 is likely due to a lower binding affinity for these receptors. The longer carboxylic acid side chain may cause steric hindrance within the receptor's binding pocket, preventing the optimal conformational changes required for receptor activation and downstream signaling. While direct receptor binding studies for 1a,1b-Dihomo-PGE2 are scarce, the consistent observation of reduced potency among other dihomo-prostaglandins strongly supports this hypothesis.

Potential Physiological and Pathophysiological Roles

Given its low abundance and reduced biological activity, 1a,1b-Dihomo-PGE2 is not considered a major player in systemic physiological processes. However, its preferential synthesis in tissues with high adrenic acid content, such as the renal medulla, suggests the possibility of localized roles.[3] It is also conceivable that in certain pathological states where adrenic acid levels are elevated, the production of 1a,1b-Dihomo-PGE2 could be increased. Adrenic acid itself is metabolized into a variety of bioactive lipids via the cyclooxygenase, lipoxygenase, and cytochrome P450 pathways, which can influence inflammatory responses and vascular function.[4][12] The contribution of 1a,1b-Dihomo-PGE2 to these processes, if any, remains an area for further investigation.

Conclusion

1a,1b-Dihomo-PGE2 represents an intriguing, albeit less potent, member of the prostaglandin family. Its discovery expanded our understanding of the substrate flexibility of the prostaglandin biosynthetic machinery. While it does not appear to be a major mediator of systemic physiological or pathological processes, its study provides valuable insights into the structure-activity relationships of prostaglandins and highlights the importance of precursor fatty acid availability in determining the profile of lipid mediators produced in specific tissues. For researchers in lipidomics and drug development, a thorough understanding of such minor metabolites is essential for a complete picture of eicosanoid biology and for the development of highly specific therapeutic interventions targeting the prostaglandin system.

References

-

Bertin Bioreagent. (n.d.). 1a,1b-dihomo Prostaglandin E2. Retrieved from [Link]

-

NPTEL-NOC IITM. (2022, July 29). Lecture 10: Total synthesis of Prostaglandin (Corey) [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Corey Prostaglandin Synthesis. Retrieved from [Link]

-

PubMed. (1976). The Biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 Alpha From 7, 10, 13, 16-docosatetraenoic Acid by an Acetone-Pentane Powder of Sheep Vesicular Gland Microsomes. Biochimica et Biophysica Acta. Retrieved from [Link]

- Schröder, R., et al. (2012). PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2. PLoS ONE, 7(3), e33329.

- Li, X., et al. (2022). Adrenic acid: A promising biomarker and therapeutic target (Review). Experimental and Therapeutic Medicine, 24(5), 685.

- Lee, H. C., et al. (2011). ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS. Hypertension, 57(2), 256–263.

-

Chemistry LibreTexts. (2024, March 27). 10: Strategies in Prostaglandins Synthesis. Retrieved from [Link]

- Järving, I., et al. (1993). A New Series of Natural Prostaglandins Identification of 1a,1b-dihomo-2,3-didehydro-PGE2 in Ram Seminal Vesicles.

- PubMed Central. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(5), 1045–1054.

- PubMed. (1991). Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis. The Journal of Biological Chemistry, 266(35), 23838–23845.

- PubMed Central. (2002). Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. The Biochemical Journal, 365(Pt 2), 489–496.

-

ResearchGate. (2002). Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: Implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. Retrieved from [Link]

- PubMed Central. (2013). Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2. The Journal of Biological Chemistry, 288(45), 32419–32430.

-

SynArchive. (n.d.). Synthesis of Prostaglandin F2α by Elias J. Corey (1969). Retrieved from [Link]

- The Journal of Clinical Investigation. (1999). The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure.

-

Tandem mass spectrometry analysis of prostaglandins and isoprostanes. (2023, March 14). [PowerPoint slides]. Retrieved from [Link]

- AHA Journals. (2009). Adrenic Acid Metabolites as Endogenous Endothelium-Derived and Zona Glomerulosa-Derived Hyperpolarizing Factors. Hypertension, 55(2), 547–554.

- Journal of the American Chemical Society. (1969). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. Journal of the American Chemical Society, 91(20), 5675–5677.

- PubMed Central. (2023). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry, 34(9), 1957–1966.

- PubMed Central. (2015). Different Fatty Acids Compete with Arachidonic Acid for Binding to the Allosteric or Catalytic Subunits of Cyclooxygenases to Regulate Prostanoid Synthesis. The Journal of Biological Chemistry, 290(31), 19131–19142.

-

ProQuest. (n.d.). Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. Retrieved from [Link]

- PubMed Central. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 25(18), 4153.

- Frontiers in Pharmacology. (2023). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology, 14, 1199315.

-

YouTube. (2020, November 9). Prostaglandin Biosynthesis - Acetate Pathway: 6 [Video]. Retrieved from [Link]

- PubMed Central. (2016).

- MDPI. (2020). Arachidonic Acid Metabolism and Kidney Inflammation. International Journal of Molecular Sciences, 21(11), 3984.

- PubMed Central. (2014). Prostaglandin E2 Acts on EP1 Receptor and Amplifies Both Dopamine D1 and D2 Receptor Signaling in the Striatum. The Journal of Neuroscience, 34(36), 12025–12034.

- PubMed Central. (2019). Mapping Lipid Fragmentation for Tailored Mass Spectral Libraries. Analytical Chemistry, 91(6), 4066–4074.

-

ResearchGate. (n.d.). EPs and their downstream effects. EP1, prostaglandin E1 receptor; EP2,... [Image]. Retrieved from [Link]

-

bioRxiv. (2021). Metabolic regulation by prostaglandin E2 impairs lung group 2 innate lymphoid cell responses. Retrieved from [Link]

- MDPI. (2018).

- PubMed Central. (2023). The role of arachidonic acid metabolites in the subtype classification and pathogenesis of primary aldosteronism. Frontiers in Endocrinology, 14, 1199315.

- PubMed. (2002). Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. The Biochemical Journal, 365(Pt 2), 489–496.

- PubMed. (2022). Metabolic regulation by prostaglandin E2 impairs lung group 2 innate lymphoid cell responses. Allergy, 77(12), 3585–3598.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 alpha from 7, 10, 13, 16-docosatetraenoic acid by an acetone-pentane powder of sheep vesicular gland microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. kbfi.ee [kbfi.ee]

- 9. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uab.edu [uab.edu]

- 11. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]

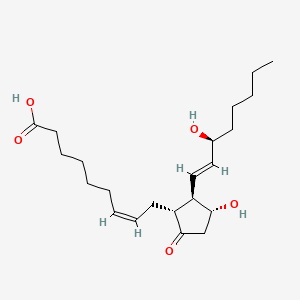

1a,1b-Dihomo-PGE2 structure and chemical properties

An In-Depth Technical Guide to 1a,1b-Dihomo-Prostaglandin E2: Structure, Properties, and Experimental Considerations

Introduction

Prostaglandins are a class of eicosanoids, lipid compounds derived from fatty acids, that play crucial roles in a vast array of physiological and pathological processes. Among the most studied is Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, known for its potent effects on inflammation, pain, fever, fertility, and gastric mucosal protection.[1][2] Its actions are mediated through a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1]

This guide focuses on a lesser-known, yet structurally significant analog: 1a,1b-Dihomo-Prostaglandin E2 (1a,1b-Dihomo-PGE2) . This molecule is a C22 derivative of PGE2, featuring an extended carboxylic acid side chain. Understanding its unique structure and properties is critical for researchers investigating the nuances of prostaglandin signaling and for drug development professionals exploring novel prostanoid receptor modulators. As a Senior Application Scientist, this document serves to consolidate the current technical knowledge on 1a,1b-Dihomo-PGE2 and provide practical, field-proven insights for its study.

Chemical Structure and Physicochemical Properties

The defining feature of 1a,1b-Dihomo-PGE2 is the addition of two methylene groups to the α-chain (the carboxylic acid-containing side chain) of the parent PGE2 molecule. This seemingly minor alteration has significant implications for its chemical identity and potential biological interactions.

Systematic Name: 9-oxo-11α,15S-dihydroxy-1a,1b-dihomo-prosta-5Z,13E-dien-1-oic acid

The core structure consists of a five-membered cyclopentanone ring substituted with two aliphatic side chains. Key stereochemical features, identical to PGE2, include the hydroxyl groups at positions C-11 (α configuration) and C-15 (S configuration), and the trans double bond at C-13.[3]

Key Physicochemical Data

For any experimental work, a thorough understanding of a compound's physical and chemical properties is paramount for ensuring accurate preparation of stock solutions, assessing stability, and designing appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₈O₅ | [4][5] |

| Molecular Weight | 382.5 g/mol | [4][5][6] |

| CAS Number | 26198-80-1 | [7] |

| Appearance | Provided as a solution in methyl acetate or as a liquid | [4][6] |

| Purity | ≥98% (Commercially available) | [5][7] |

| Storage & Stability | Recommended storage at -20°C; stable for ≥ 2 years | [5][6] |

Solubility Profile

The solubility of 1a,1b-Dihomo-PGE2 is critical for its application in both in vitro and in vivo studies. The data below, derived for the closely related 1a,1b-dihomo PGE1, provides an excellent reference for experimental design.

| Solvent | Solubility | Source |

| DMF | >100 mg/mL | [5] |

| DMSO | >50 mg/mL | [5] |

| Ethanol | >50 mg/mL | [5] |

| PBS (pH 7.2) | >1.6 mg/mL | [5] |

Scientist's Note: The high solubility in organic solvents like DMSO and ethanol is typical for prostaglandins and allows for the preparation of concentrated stock solutions. When preparing aqueous solutions for cell-based assays, it is crucial to first dissolve the compound in a minimal amount of organic solvent before diluting with the aqueous buffer to avoid precipitation.

Biosynthesis and Biological Occurrence

1a,1b-Dihomo-PGE2 is not derived directly from arachidonic acid (AA), the precursor for the 2-series prostaglandins. Instead, its biosynthesis requires an initial fatty acid elongation step.

The pathway is understood to proceed as follows:

-

Elongation: Arachidonic acid (AA; C20:4) is elongated to form adrenic acid (AdA; C22:4).

-

Cyclooxygenation: Adrenic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and/or COX-2) to form the prostaglandin endoperoxide, 1a,1b-Dihomo-PGH2.[8]

-

Isomerization: Finally, a prostaglandin E synthase (PGES) enzyme isomerizes the endoperoxide to yield 1a,1b-Dihomo-PGE2.[8]

This biosynthetic route has been demonstrated in specific biological contexts. It was first identified in extracts of sheep vesicular gland microsomes when incubated with adrenic acid.[8] It has also been detected in the conditioned media of RAW 264.7 macrophages following stimulation with endotoxin and arachidonic acid, suggesting a potential role in inflammatory responses.[8]

Caption: Workflow for generating and extracting 1a,1b-Dihomo-PGE2 from macrophages.

Protocol: Competitive Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity (Ki) of 1a,1b-Dihomo-PGE2 for a specific EP receptor subtype. [9] Objective: To measure the ability of 1a,1b-Dihomo-PGE2 to displace a radiolabeled PGE2 analog from a specific human EP receptor.

Methodology:

-

Membrane Preparation:

-

Use cell membranes prepared from a stable cell line (e.g., HEK293) recombinantly expressing a single human EP receptor subtype (e.g., hEP1).

-

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 25 mM MES, 10 mM MgCl₂, 1 mM EDTA, pH 6.0).

-

Reaction Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-PGE2 (at a final concentration near its Kd, e.g., 1-5 nM), and 100 µL of cell membranes (e.g., 10-20 µg protein).

-

Non-Specific Binding: Add 50 µL of unlabeled PGE2 (at a high concentration, e.g., 10 µM), 50 µL of [³H]-PGE2, and 100 µL of cell membranes.

-

Competition: Add 50 µL of 1a,1b-Dihomo-PGE2 (at varying concentrations, e.g., 0.1 nM to 100 µM), 50 µL of [³H]-PGE2, and 100 µL of cell membranes.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature.

-

Harvesting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters 3-4 times with ice-cold assay buffer.

-

-

Quantification:

-

Dry the filter mat.

-

Add scintillation cocktail to each filter spot.

-

Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of 1a,1b-Dihomo-PGE2.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Future Directions and Concluding Remarks

1a,1b-Dihomo-PGE2 represents an intriguing variation on a fundamentally important signaling molecule. While current knowledge is limited, its unique structure warrants further investigation.

Key areas for future research include:

-

Comprehensive Pharmacological Profiling: Systematically determining the binding affinity and functional activity of 1a,1b-Dihomo-PGE2 across all four EP receptor subtypes is essential.

-

In Vivo Studies: Investigating the effects of this compound in animal models of inflammation, pain, or cancer could reveal novel biological functions.

-

Metabolic Profiling: Understanding its metabolic fate is crucial for interpreting its biological activity and potential as a therapeutic agent.

For researchers and drug developers, 1a,1b-Dihomo-PGE2 is more than just a molecular curiosity. It serves as a valuable tool for probing the structure-activity relationships of prostaglandin receptors and may represent a starting point for the development of novel, more selective, or more stable prostanoid-based therapeutics.

References

-

1a,1b-dihomo Prostaglandin E2. Bertin Bioreagent. [Link]

-

Prostaglandin E2 (PGE2). LIPID MAPS Structure Database (LMSD). [Link]

-

Prostaglandin E2. Wikipedia. [Link]

-

Pgi2-EA. PubChem, National Institutes of Health. [Link]

-

Prostaglandin E2 (PGE2) autoamplifies its production through EP1 subtype of PGE receptor in mouse osteoblastic MC3T3-E1 cells. PubMed. [Link]

-

PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2. PubMed Central, National Institutes of Health. [Link]

-

Prostaglandin E2. PubChem, National Institutes of Health. [Link]

-

Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: Implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. ResearchGate. [Link]

-

A New Series of Natural Prostaglandins Identification of 1a,1b-dihomo-2,3-didehydro-PGE2 in Ram Seminal Vesicles. Taylor & Francis Online. [Link]

-

Key Structural Features of Prostaglandin E2 and Prostanoid Analogs Involved in Binding and Activation of the Human EP1 Prostanoid Receptor. ResearchGate. [Link]

Sources

- 1. LIPID MAPS [lipidmaps.org]

- 2. Prostaglandin E2 - Wikipedia [en.wikipedia.org]

- 3. Prostaglandin E2 | C20H32O5 | CID 5280360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physiological Role of 1a,1b-Dihomo-PGE2 in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins, a class of bioactive lipid autacoids, are pivotal regulators of physiological and pathophysiological processes, with prostaglandin E2 (PGE2) being a central, yet enigmatic, mediator of inflammation. While the roles of arachidonic acid-derived PGE2 are extensively studied, the functions of prostaglandins derived from other polyunsaturated fatty acids remain largely unexplored. This technical guide delves into the emerging science of 1a,1b-Dihomo-PGE2, a C22-prostaglandin derived from adrenic acid. We synthesize the current understanding of its biosynthesis, posit its signaling mechanisms through established prostanoid receptors, and contextualize its potential physiological roles by drawing parallels with the well-documented, dichotomous functions of PGE2 and the anti-inflammatory nature of PGE1. This paper provides field-proven experimental protocols, including in vitro macrophage stimulation and in vivo inflammation models, to empower researchers to investigate this novel lipid mediator. By presenting a comprehensive framework, from biochemical pathways to practical methodologies, this guide aims to catalyze further exploration into 1a,1b-Dihomo-PGE2 as a potential modulator of inflammatory responses and a target for novel therapeutic strategies.

Introduction

The inflammatory response is a complex, tightly regulated biological process essential for host defense and tissue repair. Dysregulation of this process underpins a vast array of human diseases, from autoimmune disorders to cardiovascular disease and cancer. At the heart of inflammatory signaling are lipid mediators, which act as potent, locally-acting signaling molecules. Among the most critical of these are the prostaglandins, synthesized via the cyclooxygenase (COX) pathways.[1]

Prostaglandin E2 (PGE2), derived from the C20 fatty acid arachidonic acid (AA), is arguably the most complex and pleiotropic of these mediators.[2] Its production increases dramatically in damaged tissues, often from infiltrating immune cells, and it can exert both pro- and anti-inflammatory effects depending on the cellular context, receptor expression, and local microenvironment.[3][4] These opposing actions are mediated by a family of four G protein-coupled receptors (GPCRs)—EP1, EP2, EP3, and EP4—each triggering distinct downstream signaling cascades.[1][5]

However, the cellular lipidome contains a diverse array of polyunsaturated fatty acids beyond arachidonic acid. Adrenic acid (AdA), a C22 fatty acid, is a direct elongation product of AA and can also serve as a substrate for the prostaglandin synthesis machinery. This leads to the formation of a distinct class of C22 prostaglandins, including 1a,1b-Dihomo-PGE2. First identified in sheep vesicular gland microsomes and later in endotoxin-stimulated macrophages, the physiological role of this larger prostaglandin analogue remains a significant knowledge gap in lipid mediator biology.[6][7]

This guide provides a foundational framework for understanding and investigating the role of 1a,1b-Dihomo-PGE2 in inflammation. We will explore its biosynthesis, predict its signaling paradigms, and provide robust, detailed methodologies to facilitate its study, thereby paving the way for new discoveries in the resolution of inflammation and the development of next-generation immunomodulatory therapies.

Section 1: Biosynthesis of 1a,1b-Dihomo-PGE2

The synthesis of eicosanoids is a tightly controlled enzymatic cascade. While the pathway originating from arachidonic acid to produce series-2 prostaglandins is well-characterized, the formation of dihomo-prostaglandins from adrenic acid follows a parallel, albeit less efficient, route.

The biosynthetic pathway begins with the elongation of arachidonic acid (20:4n-6) to adrenic acid (22:4n-6). This C22 fatty acid is then acted upon sequentially by the same core enzymes responsible for PGE2 synthesis.[6]

-

Cyclooxygenase (COX) Action: Adrenic acid is metabolized by COX-1 or COX-2. This reaction introduces molecular oxygen to form the unstable endoperoxide intermediate, 1a,1b-Dihomo-PGG2, which is then rapidly converted to 1a,1b-Dihomo-PGH2. Studies have shown that the initial rate of oxygen uptake for adrenic acid is approximately 25% of that for arachidonic acid, suggesting it is a less favored substrate for the COX enzymes.[7]

-

PGE Synthase (PGES) Isomerization: The endoperoxide 1a,1b-Dihomo-PGH2 is subsequently isomerized by a prostaglandin E synthase (mPGES-1, mPGES-2, or cPGES) to yield the final product, 1a,1b-Dihomo-PGE2.[6]

The production of 1a,1b-Dihomo-PGE2 can be inhibited by non-steroidal anti-inflammatory drugs (NSAIDs) and other prostaglandin synthetase inhibitors, such as naproxen, which target the COX enzymes.[7] The identification of 1a,1b-Dihomo-PGE2 in the conditioned media of endotoxin-stimulated RAW 264.7 macrophages suggests that its production is, like PGE2, inducible under inflammatory conditions.[6]

Section 2: Signaling Mechanisms of E-Series Prostaglandins

PGE1 and PGE2 exert their diverse biological effects by binding to the four EP receptor subtypes (EP1-EP4).[8] It is highly probable that 1a,1b-Dihomo-PGE2 utilizes these same receptors, although its specific binding affinities and functional activities have yet to be determined. Understanding the canonical signaling of these receptors is crucial for hypothesizing the potential downstream effects of 1a,1b-Dihomo-PGE2.

-

EP1 Receptor: Couples to Gq proteins, activating phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and activation of Protein Kinase C (PKC).[1][5]

-

EP2 and EP4 Receptors: Both couple to Gs proteins, which activate adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2] This pathway is often associated with anti-inflammatory and tissue-reparative functions.

-

EP3 Receptor: This receptor is more complex, primarily coupling to Gi proteins to inhibit adenylyl cyclase and decrease cAMP levels, effectively opposing the actions of EP2 and EP4.[1][5]

The ultimate physiological outcome of EP receptor activation is dictated by the specific receptor subtype expressed on a given cell and the integration of these distinct signaling pathways.

Section 3: The Dichotomous Role of E-Series Prostaglandins in Inflammation

The physiological function of PGE2 in inflammation is remarkably context-dependent, exhibiting both potent pro-inflammatory and crucial anti-inflammatory or pro-resolving activities.[2][4] In contrast, PGE1, derived from Dihomo-γ-linolenic acid (DGLA), is more consistently associated with anti-inflammatory effects.[9][10] This existing knowledge provides a critical framework for predicting the potential actions of 1a,1b-Dihomo-PGE2.

| Prostaglandin | Precursor | Primary Role in Inflammation | Key Pro-Inflammatory Actions | Key Anti-Inflammatory / Pro-Resolving Actions |

| PGE2 | Arachidonic Acid | Dichotomous | Vasodilation, increased vascular permeability, pain sensitization, fever induction, promotes M1 macrophage polarization, enhances IL-1β production.[3][11][12] | Suppresses Th1 cytokine production, promotes Th2 responses, induces IL-10, promotes M2 macrophage polarization, enhances wound healing and tissue repair.[2][13][14] |

| PGE1 | DGLA | Anti-inflammatory | (Generally not pro-inflammatory) | Vasodilation, inhibits platelet aggregation, suppresses immune complex vasculitis, alleviates inflammation in arthritis models.[9][15] |

| 1a,1b-Dihomo-PGE2 | Adrenic Acid | Under Investigation | Hypothesis: May share pro-inflammatory properties with PGE2 due to structural similarity. | Hypothesis: The extended chain may alter receptor binding, potentially favoring anti-inflammatory pathways (e.g., via EP2/EP4). |

Section 4: Physiological Role of 1a,1b-Dihomo-PGE2 in Inflammation: Current Evidence and Hypotheses

Direct evidence for the physiological role of 1a,1b-Dihomo-PGE2 is sparse, making this a frontier in lipid mediator research. The primary piece of evidence is its production by macrophages upon inflammatory stimulation.[6] Macrophages are central players in all phases of inflammation, from initiation to resolution. The synthesis of 1a,1b-Dihomo-PGE2 by these cells strongly implies its involvement in regulating inflammatory processes.

Key Hypotheses:

-

A Modulator of Macrophage Function: Given its production by macrophages, 1a,1b-Dihomo-PGE2 likely acts in an autocrine or paracrine fashion to modulate macrophage polarization (M1 vs. M2), phagocytosis, and cytokine/chemokine secretion. Its effects could be similar to PGE2, or subtly different, potentially fine-tuning the inflammatory response.

-

A Structurally Distinct EP Receptor Ligand: The two extra carbons in the carboxyl acid side chain of 1a,1b-Dihomo-PGE2 compared to PGE2 could significantly alter its binding kinetics and affinity for the various EP receptors. This could lead to a biased signaling profile; for instance, it might preferentially activate the cAMP-linked EP2/EP4 receptors over the Ca²⁺-linked EP1 or cAMP-inhibitory EP3, potentially resulting in a net anti-inflammatory or pro-resolving effect.

-

A Contributor to Pain and Edema: Alternatively, if 1a,1b-Dihomo-PGE2 effectively activates the same receptors as PGE2 that mediate pain and vascular permeability, it could contribute to the cardinal signs of inflammation.[11][12]

Investigating these hypotheses requires robust and well-controlled experimental systems, as detailed in the following section.

Section 5: Methodologies for Investigating 1a,1b-Dihomo-PGE2

To elucidate the function of 1a,1b-Dihomo-PGE2, a combination of in vitro and in vivo approaches is necessary. The following protocols provide a validated starting point for researchers.

Protocol 1: In Vitro Macrophage Stimulation and Lipidomics Analysis

This protocol is designed to confirm the production of 1a,1b-Dihomo-PGE2 by macrophages and to quantify its production relative to other eicosanoids under various inflammatory conditions.

Causality Behind Experimental Choices:

-

Cell Line: RAW 264.7 murine macrophages are used as they are a well-established model for studying inflammatory responses and have been shown to produce 1a,1b-Dihomo-PGE2.[6]

-

Stimulants: Lipopolysaccharide (LPS) is a potent Toll-like receptor 4 (TLR4) agonist that mimics bacterial infection and robustly induces the COX-2 pathway.

-

Lipid Extraction: A modified Bligh-Dyer extraction using acidified solvents is critical for efficiently partitioning these acidic lipids from the aqueous phase of the cell culture medium.

-

Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying lipid mediators due to its high sensitivity and specificity.

Step-by-Step Methodology:

-

Cell Culture: Plate RAW 264.7 macrophages in 6-well plates at a density of 1x10⁶ cells/well and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with serum-free DMEM for 2-4 hours prior to stimulation to reduce basal activation.

-

Stimulation: Treat cells with vehicle control (e.g., PBS) or LPS (100 ng/mL) for a time course (e.g., 4, 8, 16, 24 hours).

-

Supernatant Collection: At each time point, carefully collect the cell culture supernatant and add an antioxidant cocktail (e.g., BHT) and an internal standard mix (containing deuterated prostaglandins like PGE2-d4) for accurate quantification. Immediately freeze samples at -80°C.

-

Solid Phase Extraction (SPE): Thaw samples and acidify to pH ~3.5 with formic acid. Load onto a pre-conditioned C18 SPE cartridge. Wash with an aqueous solvent to remove salts and impurities. Elute the lipids with a non-polar solvent like methyl formate or ethyl acetate.

-

LC-MS/MS Analysis: Evaporate the eluted solvent under a stream of nitrogen. Reconstitute the lipid extract in a small volume of mobile phase (e.g., methanol/water). Inject the sample onto a reverse-phase C18 column coupled to a tandem mass spectrometer. Use Multiple Reaction Monitoring (MRM) mode to specifically detect the parent-to-fragment ion transitions for 1a,1b-Dihomo-PGE2, PGE2, and other relevant lipids.

Protocol 2: In Vivo Zymosan-Induced Peritonitis Model

This is a classic, acute inflammation model used to assess the in vivo effects of a compound on leukocyte recruitment and cytokine production.[16] It can be adapted to test the effects of exogenously administered 1a,1b-Dihomo-PGE2.

Causality Behind Experimental Choices:

-

Model: Zymosan-induced peritonitis is a self-resolving model of acute inflammation that allows for the easy collection of inflammatory exudate and infiltrating cells from the peritoneal cavity.[16]

-

Zymosan: A yeast cell wall component that induces a robust inflammatory response through TLR2 and Dectin-1 activation.

-

Lavage: Peritoneal lavage with cold PBS containing EDTA is essential to prevent cell clumping and to collect a complete and accurate representation of the infiltrating immune cells.

-

Endpoints: Cell counting (total and differential) provides a direct measure of leukocyte recruitment, while cytokine analysis of the lavage fluid quantifies the inflammatory milieu.

Step-by-Step Methodology:

-

Animal Groups: Use age- and sex-matched mice (e.g., C57BL/6). Establish groups: (1) Vehicle control, (2) Zymosan + Vehicle, (3) Zymosan + 1a,1b-Dihomo-PGE2 (at various doses).

-

Compound Administration: Administer 1a,1b-Dihomo-PGE2 or its vehicle (e.g., saline with a small amount of ethanol) via intraperitoneal (i.p.) or intravenous (i.v.) injection 30 minutes prior to the inflammatory challenge.

-

Inflammation Induction: Inject Zymosan A (e.g., 1 mg/mouse) intraperitoneally.

-

Peritoneal Lavage: At a predetermined time point (e.g., 4 hours for peak neutrophil infiltration), euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of cold PBS with 2 mM EDTA into the peritoneal cavity, gently massaging the abdomen, and withdrawing the fluid.

-

Cell Analysis:

-

Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

-

Prepare cytospin slides and perform a Wright-Giemsa stain to determine the differential cell counts (neutrophils, macrophages, etc.).

-

-

Cytokine Analysis: Centrifuge the lavage fluid to pellet the cells. Collect the supernatant and measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex) or ELISA.

Conclusion and Future Directions

1a,1b-Dihomo-PGE2 represents an under-investigated branch of the prostaglandin signaling network. Its confirmed production by inflammatory macrophages positions it as a likely modulator of the immune response. While its precise physiological role remains to be elucidated, the established knowledge of PGE2 and PGE1 provides a solid foundation for targeted investigation.

Key questions for future research include:

-

What are the binding affinities and functional activities of 1a,1b-Dihomo-PGE2 for each of the four EP receptors?

-

How does 1a,1b-Dihomo-PGE2 modulate macrophage polarization and function in vitro?

-

What are the in vivo effects of 1a,1b-Dihomo-PGE2 in various models of acute and chronic inflammation?

-

Does the endogenous production of 1a,1b-Dihomo-PGE2 change in human inflammatory diseases?

Answering these questions will not only deepen our fundamental understanding of lipid mediator biology but may also uncover novel therapeutic avenues for controlling inflammation and promoting its resolution. The methodologies and conceptual framework provided in this guide offer a robust starting point for scientists and researchers to embark on the exciting exploration of this novel prostaglandin.

References

-

MDPI. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. Available at: [Link]

-

PubMed Central. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. Available at: [Link]

-

PubMed. The Biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 Alpha From 7, 10, 13, 16-docosatetraenoic Acid by an Acetone-Pentane Powder of Sheep Vesicular Gland Microsomes. Available at: [Link]

-

Frontiers. PGE2 Augments Inflammasome Activation and M1 Polarization in Macrophages Infected With Salmonella Typhimurium and Yersinia enterocolitica. Available at: [Link]

-

PubMed Central. Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells. Available at: [Link]

-

PubMed Central. The complex role of prostaglandin E2-EP receptor signaling in wound healing. Available at: [Link]

-

sciencedirect.com. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. Available at: [Link]

-

PubMed Central. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2. Available at: [Link]

-

ResearchGate. Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: Implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. Available at: [Link]

-

PubMed Central. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE. Available at: [Link]

-

PubMed. Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis. Available at: [Link]

-

proquest.com. Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. Available at: [Link]

-

PubMed Central. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype. Available at: [Link]

-

tandfonline.com. A New Series of Natural Prostaglandins Identification of 1a,1b-dihomo-2,3-didehydro-PGE2 in Ram Seminal Vesicles. Available at: [Link]

-

PubMed Central. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway. Available at: [Link]

-

bioRxiv. Opposing Regulation of TNF Responses and IL-1β+ Macrophages by PGE2-cAMP and IFN-γ Signaling. Available at: [Link]

-

ResearchGate. Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). Available at: [Link]

-

DergiPark. Experimental Inflammation Models Created in Laboratory Animals. Available at: [Link]

Sources

- 1. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PGE2 Augments Inflammasome Activation and M1 Polarization in Macrophages Infected With Salmonella Typhimurium and Yersinia enterocolitica [frontiersin.org]

- 4. ijbs.com [ijbs.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 alpha from 7, 10, 13, 16-docosatetraenoic acid by an acetone-pentane powder of sheep vesicular gland microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uh-ir.tdl.org [uh-ir.tdl.org]

- 9. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to Characterizing the Receptor Binding Affinity of 1a,1b-Dihomo-PGE2

Introduction: The Significance of Prostaglandin Analogs in Drug Discovery

Prostaglandins are a class of bioactive lipids that play a crucial role in a vast array of physiological and pathological processes, including inflammation, pain, fever, and gastric protection.[1] Prostaglandin E2 (PGE2), a primary product of the cyclooxygenase (COX) pathway, is one of the most studied prostaglandins due to its diverse biological activities.[1] These effects are mediated by its interaction with a family of four G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[1][2][3] Each receptor subtype is coupled to distinct intracellular signaling pathways, leading to a variety of cellular responses.[3][4]

The compound 1a,1b-Dihomo-PGE2 is a structural analog of PGE2, biosynthesized from adrenic acid via the COX pathway.[5][6] It has been identified in various biological systems, including sheep vesicular gland microsomes and RAW 264.7 macrophages.[5] Understanding the receptor binding affinity of novel prostaglandin analogs like 1a,1b-Dihomo-PGE2 is a cornerstone of modern drug development. The precise characterization of how this molecule interacts with its target receptors provides invaluable insights into its potential therapeutic efficacy and selectivity. A detailed binding profile can elucidate whether the analog acts as a broad-spectrum agonist like PGE2 or exhibits a more selective affinity for a particular EP receptor subtype. This selectivity is a key determinant of the compound's pharmacological profile and its potential to become a targeted therapeutic with an improved side-effect profile.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles and methodologies for determining the receptor binding affinity of 1a,1b-Dihomo-PGE2. We will delve into the intricacies of the EP receptors, present a field-proven protocol for radioligand binding assays, and discuss the interpretation of binding data and its implications for downstream functional effects.

The Prostaglandin E2 Receptor Family (EP Receptors): The Targets of 1a,1b-Dihomo-PGE2

The diverse physiological effects of PGE2 and its analogs are dictated by their interaction with the four EP receptor subtypes.[2][3] These receptors are all GPCRs, characterized by seven transmembrane domains, but they differ in their G protein coupling and subsequent signaling cascades.[3] A thorough understanding of these receptors is essential for interpreting the binding affinity data of 1a,1b-Dihomo-PGE2.

-

EP1 Receptor: This receptor is coupled to the Gq protein.[2] Upon activation, it stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium levels.[4]

-

EP2 Receptor: The EP2 receptor is coupled to the Gs protein.[2] Its activation stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[3][7]

-

EP3 Receptor: The EP3 receptor is unique in that it primarily couples to the Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP.[2][4] Alternative splicing of the EP3 receptor gene can generate multiple isoforms with varying signaling properties.[3]

-

EP4 Receptor: Similar to the EP2 receptor, the EP4 receptor is coupled to the Gs protein and its activation also leads to increased cAMP production.[2][3] However, the EP4 receptor can also activate the PI3K pathway.[3]

The affinity of the natural ligand, PGE2, for these receptors typically ranges from 1-10 nM, depending on the receptor subtype and the tissue.[1] Determining where 1a,1b-Dihomo-PGE2 falls within this spectrum for each receptor is the primary goal of the binding studies outlined below.

Methodology for Determining Receptor Binding Affinity: A Self-Validating System

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[8][9] The most common approach is a competitive binding assay, which measures the ability of an unlabeled compound (the "competitor," in this case, 1a,1b-Dihomo-PGE2) to displace a radiolabeled ligand from the receptor. This methodology allows for the determination of the competitor's affinity, expressed as the inhibition constant (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to be a self-validating system by including controls for total and non-specific binding, which are crucial for accurate data interpretation.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).

-

Radioligand: A high-affinity radiolabeled ligand for EP receptors, typically [3H]-PGE2.

-

Test Compound: 1a,1b-Dihomo-PGE2 of high purity (≥98%).[6]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled PGE2.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A 96-well plate harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter: For detecting radioactivity.

2. Step-by-Step Procedure:

-

Step 1: Membrane Preparation:

-

Rationale: To isolate the receptors of interest, which are embedded in the cell membrane.

-

Homogenize cells expressing the target EP receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Step 2: Assay Plate Setup:

-

Rationale: To systematically test a range of competitor concentrations and include necessary controls.

-

Prepare a 96-well plate.

-

Total Binding Wells: Add assay buffer, radioligand, and cell membranes. These wells represent the maximum possible binding of the radioligand.

-

Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, cell membranes, and a high concentration of unlabeled PGE2. This measures the amount of radioligand that binds to components other than the receptor.

-

Competitor Wells: Add assay buffer, radioligand, cell membranes, and serial dilutions of 1a,1b-Dihomo-PGE2.

-

-

Step 3: Incubation:

-

Rationale: To allow the binding reaction to reach equilibrium.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation.[10] The optimal time and temperature should be determined empirically.

-

-

Step 4: Filtration and Washing:

-

Step 5: Radioactivity Counting:

-

Rationale: To quantify the amount of bound radioligand.

-

Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.[10]

-

Data Analysis and Interpretation

-

Calculate Specific Binding: For each concentration of the competitor, subtract the counts from the NSB wells from the total counts in the competitor wells.

-

Generate a Competition Curve: Plot the specific binding as a percentage of the total specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

-

Determine the IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of 1a,1b-Dihomo-PGE2 that displaces 50% of the radiolabeled ligand. This value is determined from the competition curve using non-linear regression analysis.

-

Calculate the Inhibition Constant (Ki): The Ki is a more accurate measure of affinity as it is independent of the radioligand concentration.[11] It is calculated from the IC50 using the Cheng-Prusoff equation :[12][13]

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

The Ki value represents the affinity of 1a,1b-Dihomo-PGE2 for the specific EP receptor subtype. A lower Ki value indicates a higher binding affinity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Expected Binding Profile and Data Presentation

While specific binding data for 1a,1b-Dihomo-PGE2 is not extensively published, we can hypothesize a potential profile based on its structural similarity to PGE2. It is plausible that it will bind to all four EP receptor subtypes, but with potentially different affinities compared to the parent compound. The results from the binding assays should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Binding Affinity (Ki) of 1a,1b-Dihomo-PGE2 at Human EP Receptors

| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) |

| PGE2 (Reference) | 5.2 | 3.8 | 1.1 | 0.9 |

| 1a,1b-Dihomo-PGE2 | TBD | TBD | TBD | TBD |

| TBD: To be determined by the experimental protocol described above. Reference data for PGE2 is illustrative. |

Downstream Functional Consequences of Receptor Binding

Binding affinity (Ki) is a measure of how tightly a compound binds to a receptor, but it does not describe the functional consequence of that binding (i.e., whether it is an agonist or an antagonist). Therefore, it is crucial to follow up binding assays with functional assays that measure the downstream signaling of each EP receptor.

-

For EP1: A calcium mobilization assay can be used to measure changes in intracellular calcium upon receptor activation.

-

For EP2 and EP4: A cAMP accumulation assay is the standard method to quantify the increase in intracellular cAMP following receptor stimulation.[14]

-

For EP3: A cAMP inhibition assay can be used to measure the decrease in forskolin-stimulated cAMP levels.

By correlating the binding affinities (Ki) with the functional potencies (EC50 or IC50) from these assays, a complete pharmacological profile of 1a,1b-Dihomo-PGE2 can be established.

Visualizing a Key Signaling Pathway

The following diagram illustrates the canonical signaling pathway for the EP4 receptor, a likely high-affinity target for PGE2 analogs.

Caption: EP4 receptor signaling via the Gs-cAMP-PKA pathway.

Conclusion and Future Directions

This guide has outlined a robust and scientifically rigorous framework for determining the receptor binding affinity of 1a,1b-Dihomo-PGE2. By employing competitive radioligand binding assays followed by functional validation, researchers can build a comprehensive understanding of this novel prostaglandin analog's pharmacological profile. The resulting data is critical for guiding medicinal chemistry efforts, predicting in vivo effects, and ultimately assessing the therapeutic potential of 1a,1b-Dihomo-PGE2. Future studies should focus on elucidating its binding kinetics (association and dissociation rates) and exploring its activity in more complex, tissue-based or in vivo models to fully understand its physiological and pathological roles.

References

-

The complex role of prostaglandin E2-EP receptor signaling in wound healing. American Journal of Physiology-Cell Physiology. [Link]

-

Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer. National Institutes of Health (NIH). [Link]

-

Prostaglandin EP2 receptor. Wikipedia. [Link]

-

Prostaglandin E2 receptor distribution and function in the gastrointestinal tract. National Institutes of Health (NIH). [Link]

-

Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. ProQuest. [Link]

-

Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service. Creative Biolabs. [Link]

-

Prostaglandin E2. LIPID MAPS Structure Database (LMSD). [Link]

-

The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. National Institutes of Health (NIH). [Link]

-

GPCR-radioligand binding assays. PubMed. [Link]

-

Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins. National Institutes of Health (NIH). [Link]

-

determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

-

EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia. PubMed. [Link]

-

GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

A New Series of Natural Prostaglandins Identification of 1a,1b-dihomo-2,3-didehydro-PGE2 in Ram Seminal Vesicles. Taylor & Francis Online. [Link]

-

Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

-

IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]

-

PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2. PubMed Central. [Link]

-

GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]

-

The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. ResearchGate. [Link]

Sources

- 1. LIPID MAPS [lipidmaps.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. youtube.com [youtube.com]

- 12. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the 1a,1b-Dihomo-PGE2 Signaling Cascade: Current Knowledge and a Roadmap for Future Research

Abstract

This technical guide provides a comprehensive overview of the 1a,1b-Dihomo-Prostaglandin E2 (1a,1b-Dihomo-PGE2) signaling cascade for researchers, scientists, and drug development professionals. While the canonical Prostaglandin E2 (PGE2) pathway is well-documented, its dihomo-analog, derived from adrenic acid, remains a sparsely explored signaling molecule. This document synthesizes the current understanding of 1a,1b-Dihomo-PGE2, from its biosynthesis to its potential physiological roles. Recognizing the significant gaps in our knowledge, this guide also presents a clear, experimentally-driven roadmap to fully elucidate its signaling cascade, empowering researchers to pioneer investigations into this intriguing prostaglandin analog.

Introduction: The Enigma of 1a,1b-Dihomo-PGE2

Prostaglandins are a class of lipid autacoids that play pivotal roles in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] The most abundant of these, Prostaglandin E2 (PGE2), is a well-characterized signaling molecule with a complex and context-dependent biological profile.[2] However, the biological significance of its structural analogs is an emerging field of interest. 1a,1b-Dihomo-PGE2 is a rare polyunsaturated fatty acid, structurally similar to PGE2 but with a two-carbon extension in its carboxylic acid side chain.[3] This subtle structural modification originates from its unique biosynthetic precursor, adrenic acid (AdA), as opposed to the arachidonic acid (AA) precursor of PGE2.[3]

While the signaling cascade of PGE2 has been extensively mapped, the specific pathway of 1a,1b-Dihomo-PGE2 remains largely uncharacterized. This guide will first detail the established biosynthesis of 1a,1b-Dihomo-PGE2 and its known biological contexts. Subsequently, it will leverage the well-understood PGE2 signaling paradigm as a putative framework for 1a,1b-Dihomo-PGE2, while clearly delineating the assumptions and the critical need for empirical validation. Finally, a comprehensive experimental strategy will be proposed to systematically unravel the 1a,1b-Dihomo-PGE2 signaling cascade.

Biosynthesis of 1a,1b-Dihomo-PGE2: An Adrenic Acid-Derived Pathway

The synthesis of 1a,1b-Dihomo-PGE2 is intrinsically linked to the metabolism of adrenic acid (7,10,13,16-docosatetraenoic acid).[2] Adrenic acid is a 22-carbon polyunsaturated fatty acid that is abundant in the adrenal glands, brain, and vascular system.[2] It is primarily metabolized through the same enzymatic pathways as arachidonic acid: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[2]

The biosynthesis of 1a,1b-Dihomo-PGE2 proceeds as follows:

-

Release of Adrenic Acid: Upon cellular stimulation, adrenic acid is liberated from the sn-2 position of membrane phospholipids by the action of phospholipase A2 (PLA2).

-

Cyclooxygenase (COX) Activity: The free adrenic acid is then oxygenated by COX-1 or COX-2 to form the unstable endoperoxide intermediate, 1a,1b-Dihomo-Prostaglandin G2 (1a,1b-Dihomo-PGG2).

-

Peroxidase Activity: 1a,1b-Dihomo-PGG2 is subsequently reduced by the peroxidase activity of COX enzymes to 1a,1b-Dihomo-Prostaglandin H2 (1a,1b-Dihomo-PGH2).

-

Prostaglandin E Synthase (PGES) Isomerization: Finally, 1a,1b-Dihomo-PGH2 is isomerized to the stable 1a,1b-Dihomo-PGE2 by the action of a prostaglandin E synthase (PGES). Microsomal prostaglandin E synthase-1 (mPGES-1) is a likely candidate for this final step, given its role in PGE2 synthesis.[4]

This pathway has been identified in various tissues and cell types, including sheep vesicular gland microsomes and RAW 264.7 macrophages.[3] It is noteworthy that adrenic acid can compete with arachidonic acid for COX enzymes, potentially influencing the balance of dihomo-prostaglandins and classical prostaglandins.[5]

Figure 1: Biosynthetic pathway of 1a,1b-Dihomo-PGE2 from adrenic acid.

The Putative Signaling Cascade: A PGE2-Informed Hypothesis

In the absence of direct experimental evidence for the 1a,1b-Dihomo-PGE2 signaling cascade, we can formulate a working hypothesis based on the well-established signaling of its structural analog, PGE2. PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[4] These receptors couple to different G-proteins and activate distinct downstream signaling pathways.

It is plausible that 1a,1b-Dihomo-PGE2 also interacts with one or more of these EP receptors. However, the extended carbon chain may alter its binding affinity and selectivity, leading to unique downstream consequences.

The EP Receptor Family: Potential Targets for 1a,1b-Dihomo-PGE2

The four EP receptors and their canonical signaling pathways are summarized below. These represent the primary candidates for mediating the effects of 1a,1b-Dihomo-PGE2.

| Receptor | G-Protein Coupling | Primary Second Messenger | Key Downstream Effectors |

| EP1 | Gq | Ca2+ | Phospholipase C (PLC), Protein Kinase C (PKC) |

| EP2 | Gs | cAMP | Adenylyl Cyclase, Protein Kinase A (PKA) |

| EP3 | Gi | ↓cAMP, Ca2+ | Inhibition of Adenylyl Cyclase, PLC |

| EP4 | Gs | cAMP | Adenylyl Cyclase, PKA, PI3K/Akt |

Hypothetical Downstream Signaling of 1a,1b-Dihomo-PGE2

Assuming 1a,1b-Dihomo-PGE2 activates EP receptors, its cellular effects would be dictated by the specific receptor(s) it engages and the subsequent second messenger systems.

-

EP1-mediated signaling: Activation would lead to an increase in intracellular calcium concentrations, potentially influencing processes like smooth muscle contraction and neurotransmission.

-

EP2 and EP4-mediated signaling: Engagement of these receptors would elevate intracellular cAMP levels, leading to the activation of PKA and subsequent phosphorylation of target proteins involved in inflammation, immune responses, and vasodilation.

-

EP3-mediated signaling: Interaction with this receptor would likely result in the inhibition of cAMP production and a potential increase in intracellular calcium, contributing to a more complex and potentially inhibitory signaling output.

Figure 2: A hypothetical signaling cascade for 1a,1b-Dihomo-PGE2 based on the known PGE2 receptor pathways.

Known and Potential Physiological and Pathophysiological Roles

While specific roles for 1a,1b-Dihomo-PGE2 are not well-defined, its precursor, adrenic acid, and its metabolites have been implicated in several biological processes.

-

Vascular Tone Regulation: Adrenic acid and its metabolites, including dihomo-prostaglandins, have been shown to induce vasodilation in bovine coronary and adrenal cortical arteries.[6][7] This suggests a potential role for 1a,1b-Dihomo-PGE2 in regulating blood flow and pressure.

-

Renal Function: The kidney is a primary site of prostaglandin synthesis, and PGE2 plays a crucial role in renal hemodynamics and sodium and water balance.[4] Given that adrenic acid is metabolized in the renal medulla, 1a,1b-Dihomo-PGE2 may also contribute to the regulation of kidney function.[6]

-

Inflammation: PGE2 is a key mediator of inflammation.[8] The production of 1a,1b-Dihomo-PGE2 by macrophages suggests its potential involvement in inflammatory responses. However, whether it acts as a pro- or anti-inflammatory mediator remains to be determined.

-

Cancer: PGE2 is known to promote tumor growth and progression.[1] The role of 1a,1b-Dihomo-PGE2 in cancer is currently unknown, but is a critical area for future investigation.

A Roadmap for Elucidating the 1a,1b-Dihomo-PGE2 Signaling Cascade: Experimental Protocols

To move beyond hypothesis and definitively characterize the 1a,1b-Dihomo-PGE2 signaling cascade, a systematic experimental approach is required. The following protocols provide a framework for these investigations.

Analytical Methods for Detection and Quantification

Accurate measurement of 1a,1b-Dihomo-PGE2 is fundamental. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of prostaglandins and their isomers.[9]

Protocol: Quantification of 1a,1b-Dihomo-PGE2 by LC-MS/MS

-

Sample Preparation:

-

For cell culture supernatants or biological fluids, acidify the sample to pH 3.5 with 1M HCl.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate and purify the prostaglandins.

-

Wash the cartridge with water and hexane to remove impurities.

-

Elute the prostaglandins with a mixture of ethyl acetate and methanol.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Employ a reverse-phase C18 column for chromatographic separation.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Utilize a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for 1a,1b-Dihomo-PGE2 and an appropriate internal standard.

-

Receptor Binding and Activation Assays

Determining which, if any, of the EP receptors are targets for 1a,1b-Dihomo-PGE2 is a critical first step in defining its signaling pathway.

Protocol: Competitive Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Use cell lines stably expressing each of the human EP receptors (EP1, EP2, EP3, and EP4).

-

Harvest the cells and prepare membrane fractions by homogenization and centrifugation.[8]

-